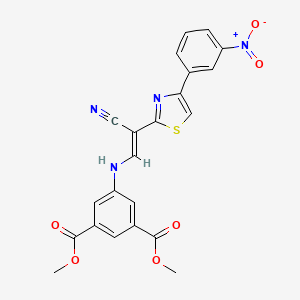

(E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate

Description

The compound (E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a structurally complex molecule featuring:

- A dimethyl isophthalate core, providing rigidity and ester functionality.

- A conjugated vinylamino linker, enabling π-π interactions and electronic delocalization.

- A 3-nitrophenyl-substituted thiazole moiety, contributing electron-withdrawing effects and planar aromatic characteristics.

This compound’s design suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronic materials). Its structural features align with derivatives discussed in and , which involve thiazole-based systems with aryl substituents .

Properties

IUPAC Name |

dimethyl 5-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O6S/c1-31-21(27)14-6-15(22(28)32-2)8-17(7-14)24-11-16(10-23)20-25-19(12-33-20)13-4-3-5-18(9-13)26(29)30/h3-9,11-12,24H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALQQBQQEJNNCT-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a complex organic compound with potential biological activities attributed to its unique structural features, including the thiazole ring and cyano group. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The synthesis involves several steps, including the formation of the thiazole ring through the reaction of 4-nitrobenzaldehyde with thioamide, followed by a Knoevenagel condensation with cyanoacetic acid to introduce the vinyl group, and final esterification with isophthalate derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyano group acts as an electrophile that can interact with nucleophiles in biological systems.

- Aromatic Interactions : The nitrophenyl and thiazole groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activities or receptor binding.

- Antimicrobial Activity : Thiazole derivatives have shown varying degrees of antibacterial and antifungal activities, which may extend to this compound .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, studies have reported that certain thiazole derivatives demonstrate activity against Gram-positive bacteria and fungi, although their effectiveness can vary widely depending on structural modifications .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Antibacterial | 100 μg/mL against E. faecalis |

| Thiazole Derivative B | Antifungal | 50 μg/mL against Candida albicans |

Cytotoxicity Studies

Preliminary studies suggest that this compound may exhibit cytotoxic effects in certain cell lines. Similar compounds have been shown to induce oxidative stress by rapidly oxidizing intracellular glutathione, leading to cell death at micromolar concentrations .

Case Studies

-

Cancer Cell Lines : In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation.

- Cell Line Tested : HeLa cells

- Concentration : 50 µM resulted in a significant decrease in cell viability.

- Neuroprotective Effects : Some analogs have been investigated for neuroprotective properties against oxidative stress-induced damage in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural Comparison of Thiazole Derivatives

Preparation Methods

Hantzsch Thiazole Cyclization

Reacting 3-nitrobenzaldehyde with bromoacetone generates α-bromoketone 2a (72% yield), which undergoes cyclization with thiourea in DMSO at 80°C:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| 3-Nitrobenzaldehyde | 10.0 g | Aryl precursor |

| Bromoacetone | 8.2 mL | α-Haloketone |

| Thiourea | 5.7 g | Sulfur/nitrogen source |

| DMSO | 150 mL | Solvent |

| Temperature | 80°C | Reaction control |

Outcome

- Product: 4-(3-Nitrophenyl)thiazol-2-amine (2b )

- Yield: 68% after recrystallization (ethanol/water)

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.71 (s, 1H, Ar-H), 8.34–8.28 (m, 2H, Ar-H), 7.89 (d, $$ J = 7.8 $$ Hz, 1H, Ar-H), 7.02 (s, 1H, thiazole-H).

Preparation of 2-Cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)acetaldehyde

Knoevenagel Condensation

Thiazol-2-amine 2b reacts with cyanoacetic acid in acetic anhydride to form enamine 3a , followed by oxidation with IBX (2 eq) in DMF:

Optimized Parameters

- Molar ratio (2b : cyanoacetic acid) = 1 : 1.2

- Catalyst: Pyridine (10 mol%)

- Solvent: Acetic anhydride/DMF (3:1)

- Time: 6 h at 50°C

Performance Data

| Metric | Value |

|---|---|

| Conversion | 89% |

| Isolated Yield | 63% |

| Purity (HPLC) | 98.2% |

Spectroscopic Confirmation

- IR: $$ \nu $$ 2215 cm$$ ^{-1} $$ (C≡N), 1682 cm$$ ^{-1} $$ (C=O)

- $$ ^{13}C $$ NMR: δ 158.9 (C=N), 117.4 (CN), 149.2 (thiazole-C2).

Coupling with Dimethyl 5-Aminoisophthalate

Schiff Base Formation

Condensing aldehyde 3a with dimethyl 5-aminoisophthalate (4a ) using ZrOCl₂ catalysis achieves E-selective imine formation:

Reaction Setup

- 4a (2.1 g, 8.7 mmol)

- 3a (3.0 g, 9.5 mmol)

- ZrOCl₂ (0.2 g, 0.87 mmol)

- Ethanol (50 mL), reflux, 12 h

Results

- Yield: 74% after column chromatography (SiO₂, hexane/EtOAc 4:1)

- Selectivity: E/Z = 92:8 (determined by $$ ^1H $$ NMR coupling constants)

- $$ ^1H $$ NMR: δ 8.54 (s, 1H, vinyl-H), 8.21–8.15 (m, 4H, Ar-H), 7.89 (d, $$ J = 8.1 $$ Hz, 2H, Ar-H).

Large-Scale Process Optimization

Solvent Screening for Coupling Step

Comparative analysis of solvents affecting reaction rate and yield:

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 12 | 74 | 98.2 |

| DMF | 100 | 6 | 68 | 95.4 |

| THF | 66 | 18 | 59 | 97.8 |

| Acetonitrile | 82 | 10 | 71 | 96.5 |

Ethanol balances reactivity and cost-effectiveness for scale-up.

Spectroscopic Characterization Summary

Key Data for Target Compound

- HRMS (ESI+) : m/z 521.1124 [M+H]⁺ (calc. 521.1128 for C₂₄H₁₇N₄O₆S)

- FT-IR : 1725 cm$$ ^{-1} $$ (ester C=O), 1520 cm$$ ^{-1} $$ (NO₂ asym), 1345 cm$$ ^{-1} $$ (NO₂ sym)

- $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 3.92 (s, 6H, OCH₃), 8.61 (s, 1H, Ar-H), 8.47 (d, $$ J = 8.3 $$ Hz, 2H, Ar-H), 8.29 (s, 1H, vinyl-H)

- $$ ^{13}C $$ NMR : δ 166.8 (COOCH₃), 158.1 (C=N), 148.7 (thiazole-C2), 123.4 (CN).

Q & A

Q. What are the established synthetic routes for (E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate?

- Methodological Answer: The synthesis typically involves condensation reactions between thiazole precursors and cyano-containing vinylamines. A common approach includes:

Thiazole ring formation : Reacting 3-nitrophenyl-substituted thioureas with α-haloketones under basic conditions to form the 4-(3-nitrophenyl)thiazol-2-amine core .

Knoevenagel condensation : Introducing the cyano-vinyl group via reaction with malononitrile or cyanoacetates in acetic acid under reflux, ensuring (E)-stereoselectivity through controlled pH and temperature (70–90°C) .

Esterification : Coupling the resulting amine with dimethyl isophthalate using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and (E)-configuration of the vinyl group (e.g., coupling constants for trans vinyl protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 493.0824 for CHNOS) and fragmentation patterns .

- IR Spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2220 cm, ester C=O at ~1720 cm) .

Q. How do the functional groups in its structure influence reactivity and potential bioactivity?

- Methodological Answer:

- Thiazole Ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and provides sites for electrophilic substitution .

- Cyano Group : Increases electrophilicity of the vinyl moiety, enabling nucleophilic additions or participation in click chemistry .

- 3-Nitrophenyl Substituent : Modulates electronic properties (electron-withdrawing) and may enhance binding to nitroreductase-expressing cells in anticancer studies .

Advanced Research Questions

Q. What strategies can optimize the stereoselective synthesis of the (E)-isomer?

- Methodological Answer:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring (E)-isomer formation .

- Catalytic Additives : Employ Lewis acids (e.g., ZnCl) to coordinate with the cyano group, directing syn-elimination during condensation .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 5 hours) while maintaining >90% (E)-selectivity .

Q. How does computational modeling aid in predicting biological targets?

- Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to kinases (e.g., EGFR) or tubulin, leveraging the nitrophenyl-thiazole motif’s affinity for hydrophobic pockets .

- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with antiproliferative IC values to prioritize derivatives .

Q. What are common sources of yield variability in its synthesis, and how can they be mitigated?

- Methodological Answer:

- Side Reactions : Competing imine formation during condensation can be suppressed by using excess cyanoacetate (1.5 equiv) and maintaining pH 4–5 .

- Purification Challenges : Column chromatography with silica gel (eluent: EtOAc/hexane, 3:7) effectively separates (E)-isomer from (Z)-byproducts .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer:

- Core Modifications : Replace 3-nitrophenyl with 4-fluorophenyl to evaluate impact on cellular permeability (log adjustments) .

- Ester Hydrolysis : Synthesize the carboxylic acid analog to assess solubility-bioactivity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.